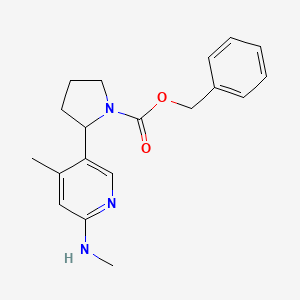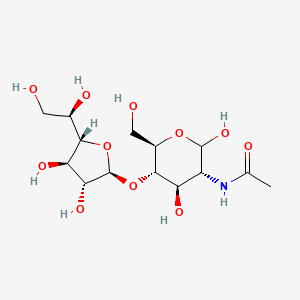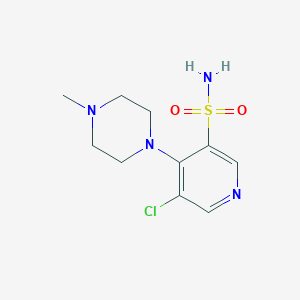
beta-L-Aspartylbeta-naphthylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-L-Aspartyl beta-naphthylamide: is a compound with the molecular formula C14H14N2O3 and a molecular weight of 258.28 g/mol . It is an L-aspartic acid derivative that is the amide obtained by formal condensation of the alpha-carboxy group of L-aspartic acid with the amino group of 2-naphthylamine . This compound is known for its applications in biochemical assays and diagnostics as a chromogenic compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Aspartyl beta-naphthylamide typically involves the condensation of L-aspartic acid with 2-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The reaction conditions often include the use of coupling agents and solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of beta-L-Aspartyl beta-naphthylamide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity beta-L-Aspartyl beta-naphthylamide .
Análisis De Reacciones Químicas
Types of Reactions: beta-L-Aspartyl beta-naphthylamide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the amide and aromatic groups .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the amide bond, resulting in the formation of L-aspartic acid and 2-naphthylamine.
Oxidation: Oxidizing agents can oxidize the aromatic ring, leading to the formation of quinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Major Products: The major products formed from these reactions include L-aspartic acid, 2-naphthylamine, and various substituted derivatives depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, beta-L-Aspartyl beta-naphthylamide is used as a substrate in enzymatic assays to study the activity of aminopeptidases. It serves as a chromogenic substrate, producing a colored product upon enzymatic hydrolysis, which can be quantitatively measured .
Biology: In biological research, this compound is used to investigate the distribution and activity of aminopeptidases in various tissues. It helps in understanding the role of these enzymes in physiological and pathological processes .
Medicine: In medicine, beta-L-Aspartyl beta-naphthylamide is utilized in diagnostic assays to detect and quantify the activity of specific enzymes. It aids in the diagnosis of certain diseases and conditions associated with altered enzyme activity .
Industry: In the industrial sector, beta-L-Aspartyl beta-naphthylamide is employed in the development of biochemical assays and diagnostic kits. Its chromogenic properties make it a valuable tool in various analytical applications .
Mecanismo De Acción
The mechanism of action of beta-L-Aspartyl beta-naphthylamide involves its hydrolysis by aminopeptidases. The enzyme cleaves the amide bond, releasing L-aspartic acid and 2-naphthylamine. The released 2-naphthylamine can be further oxidized to produce a colored product, which is used for quantitative analysis . The molecular targets of this compound are the aminopeptidases, which play a crucial role in protein metabolism and regulation .
Comparación Con Compuestos Similares
alpha-L-Glutamyl beta-naphthylamide: Similar to beta-L-Aspartyl beta-naphthylamide, this compound is also used as a chromogenic substrate in enzymatic assays.
L-Aspartic acid alpha-(beta-naphthylamide): Another derivative of L-aspartic acid, used in similar biochemical applications.
Uniqueness: beta-L-Aspartyl beta-naphthylamide is unique due to its specific structure, which allows it to be selectively hydrolyzed by certain aminopeptidases. This selectivity makes it a valuable tool in studying the activity and distribution of these enzymes in various biological systems .
Propiedades
Fórmula molecular |
C15H14N2O4 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(naphthalene-2-carbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14N2O4/c16-12(15(20)21)8-13(18)17-14(19)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,16H2,(H,20,21)(H,17,18,19)/t12-/m0/s1 |
Clave InChI |
RZAJAVUZSFKIBG-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)


![[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)


![(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)



